molecular formula C14H13NO2 B13119329 4'-Amino-biphenyl-2-carboxylic acid methyl ester

4'-Amino-biphenyl-2-carboxylic acid methyl ester

Cat. No.: B13119329
M. Wt: 227.26 g/mol
InChI Key: JOJMMXSADKEKPE-UHFFFAOYSA-N
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Description

4’-Amino-biphenyl-2-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group at the 4’ position and a carboxylic acid methyl ester group at the 2 position of the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amino-biphenyl-2-carboxylic acid methyl ester typically involves the reaction of 4’-Amino-biphenyl-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing its reactivity.

    Substitution: The aromatic ring allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

4’-Amino-biphenyl-2-carboxylic acid methyl ester is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes.

    Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4’-Amino-biphenyl-2-carboxylic acid methyl ester exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the ester group can participate in esterification reactions. These interactions can influence biochemical pathways and cellular processes, making the compound valuable for research into drug development and enzyme function.

Comparison with Similar Compounds

  • Methyl biphenyl-4-carboxylate
  • 4’-Methylbiphenyl-2-carboxylic acid methyl ester
  • 4’-Bromomethyl-2-biphenylcarbonitrile

Uniqueness: 4’-Amino-biphenyl-2-carboxylic acid methyl ester is unique due to the presence of both an amino group and a carboxylic acid methyl ester group on the biphenyl structure. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various research applications.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 2-(4-aminophenyl)benzoate

InChI

InChI=1S/C14H13NO2/c1-17-14(16)13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9H,15H2,1H3

InChI Key

JOJMMXSADKEKPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)N

Origin of Product

United States

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